molecular formula C14H17N7O2S B2604893 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide CAS No. 1448134-07-3

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide

Cat. No.: B2604893
CAS No.: 1448134-07-3
M. Wt: 347.4
InChI Key: RNDALJHOAZCPIC-UHFFFAOYSA-N
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Description

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide involves multiple steps. The key synthetic route typically starts with the preparation of the triazolopyrimidine core, followed by the introduction of the azetidine and thiophene moieties. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles. Common reagents and conditions for these reactions vary, but typically involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), which plays a role in regulating gene expression and is implicated in cancer progression .

Comparison with Similar Compounds

Similar compounds to 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide include other triazolopyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-2-21-12-10(18-19-21)11(15-7-16-12)20-5-8(6-20)13(22)17-9-3-4-24-14(9)23/h7-9H,2-6H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDALJHOAZCPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4CCSC4=O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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